Moracin M

Phosphodiesterase Inhibition Inflammation Respiratory Disease

Moracin M (CAS 56317-21-6) is a phenolic benzofuran with a unique PDE4 isoform selectivity fingerprint (IC50 2.9 μM PDE4D2, 4.5 μM PDE4B2, >40 μM PDE5A1, >100 μM PDE9A2). Unlike generic PDE4 inhibitors, this compound defines your assay's target engagement profile. It also exhibits tyrosinase inhibition (IC50 8.00 μM, superior to kojic acid) and α-glucosidase inhibition (12-fold more potent than acarbose). This multi-target tool compound is essential for cAMP signaling, melanogenesis, and glucose metabolism studies. Insist on ≥98% purity for reproducible results. Do not substitute with other moracins; their activity profiles diverge significantly.

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 56317-21-6
Cat. No. B158225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin M
CAS56317-21-6
Synonymsmoracin M
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)O)O
InChIInChI=1S/C14H10O4/c15-10-2-1-8-5-13(18-14(8)7-10)9-3-11(16)6-12(17)4-9/h1-7,15-17H
InChIKeyLHPRYOJTASOZGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceBrown powder

Structure & Identifiers


Interactive Chemical Structure Model





Moracin M (CAS 56317-21-6) Baseline Characteristics and Procurement Context


Moracin M (CAS 56317-21-6) is a phenolic benzofuran derivative and a naturally occurring phytoalexin isolated primarily from Morus alba L. (mulberry) root bark and twigs [1]. It is characterized as a potent, isoform-selective phosphodiesterase-4 (PDE4) inhibitor, demonstrating differential inhibitory activity across PDE4 isozymes with IC50 values of 2.9 μM for PDE4D2, 4.5 μM for PDE4B2, and significantly weaker activity against PDE5A1 (>40 μM) and PDE9A2 (>100 μM) . This compound also exhibits anti-inflammatory, antioxidant, tyrosinase inhibitory, and α-glucosidase inhibitory activities [2], making it a key molecular tool for studying PDE4-mediated signaling, melanogenesis, and metabolic enzyme modulation.

Why Moracin M Cannot Be Replaced by Other Moracins or Generic PDE4 Inhibitors


The moracin family (A–Z) comprises structurally diverse 2-arylbenzofurans with divergent biological activity profiles driven by subtle substitution patterns [1]. For example, Moracin C and D are primarily recognized as antifungal phytoalexins [2], while Moracin N exhibits neuroprotective activity via ferroptosis inhibition (EC50 <0.50 μM) [3]. Moracin M, in contrast, is distinguished by its sub-5 μM PDE4 inhibition and a unique isoform selectivity fingerprint that is not replicated across the class. Furthermore, its tyrosinase inhibitory potency (IC50 8.00 μM) is superior to many in-class analogs, including Moracin C (IC50 37.94 μM) [4]. Therefore, substituting Moracin M with another moracin or a generic PDE4 inhibitor without verifying the specific target engagement profile risks experimental failure or misleading results in assays involving PDE4-dependent inflammation, melanogenesis, or glucose metabolism.

Quantitative Differentiation of Moracin M: Head-to-Head and Cross-Study Comparator Data


PDE4 Isoform Selectivity: Moracin M vs. Moracin C

Moracin M demonstrates sub-5 μM inhibition of PDE4D2 and PDE4B2 while showing >10-fold selectivity over PDE5A1 and PDE9A2 [1]. A direct head-to-head comparative kinetics analysis with its analog Moracin C was performed to validate inhibitory potency predictions from molecular dynamics simulations [1]. The study confirmed that Moracin M exhibits a distinct binding mode forming three hydrogen bonds with Gln369, Asn321, and Asp318 in the PDE4 active site, which is not identically replicated by Moracin C [1].

Phosphodiesterase Inhibition Inflammation Respiratory Disease

Tyrosinase Inhibition: Moracin M vs. Moracin C and Positive Control Kojic Acid

In a standardized mushroom tyrosinase inhibition assay, Moracin M exhibited an IC50 of 8.00 ± 0.22 μM, which is significantly more potent than the positive control kojic acid and several moracin analogs [1]. In a separate study using UVC-irradiated mulberry leaf extracts, Moracin M showed an IC50 of 17.23 ± 0.37 μM for tyrosinase inhibition, which was approximately 2.2-fold more potent than Moracin C (IC50 37.94 ± 0.42 μM) [2].

Tyrosinase Inhibition Melanogenesis Cosmetic Research

α-Glucosidase Inhibition: Moracin M vs. Acarbose and Moracin Analogs

Moracin M demonstrates α-glucosidase inhibitory activity that is substantially more potent than the clinical comparator acarbose. In a 2024 study, Moracin M exhibited an IC50 of 40.9 μM against α-glucosidase, representing an approximately 12-fold improvement over acarbose (IC50 486 μM) [1]. In the UVC-irradiated mulberry leaf study, Moracin M showed an IC50 of 167.72 ± 2.44 μM, which is weaker than Moracin C (IC50 88.77 ± 1.32 μM) and Moracin N (IC50 59.35 ± 2.00 μM) [2].

α-Glucosidase Inhibition Diabetes Research Metabolic Disease

In Vivo Anti-Inflammatory Efficacy: Moracin M vs. Its Prodrugs

While Moracin M itself demonstrates anti-inflammatory activity in vivo at 60 mg/kg in an LPS-induced acute lung injury rat model [1], its oral efficacy is limited. A 2020 study developed Moracin M prodrugs (KW01–KW07) to improve oral bioavailability [2]. When orally administered at 30 mg/kg, several prodrugs showed higher inhibitory action against LPS-induced lung inflammation in mice compared to parent Moracin M [2]. The lead prodrug KW02 demonstrated potent, dose-dependent inhibition at 1, 3, and 10 mg/kg, with significant reduction in IL-1β concentration in bronchoalveolar lavage fluid at 10 mg/kg [2].

Pulmonary Inflammation Acute Lung Injury Prodrug Development

Cytotoxicity Profile: Moracin M vs. Moracin C and Moracin L

In a 2012 study evaluating antiplasmodial and cytotoxic activities of arylbenzofurans from Morus mesozygia, Moracin M, Moracin C, and Moracin L were tested against the chloroquine-resistant FcB1 Plasmodium falciparum strain and MCF-7 human breast cancer cells [1]. All three moracins were active against the FcB1 strain, with IC50 values in the range of 2.5–2.6 μg/mL for the most potent compounds [1]. Cytotoxicity tests on MCF-7 cells revealed IC50 values varying from <1.0 to 5.0 ± 0.6 μg/mL across the compound series [1].

Cytotoxicity Cancer Research Antiplasmodial Activity

Structural Optimization Potential: Moracin M as a Scaffold for High-Potency PDE4 Inhibitors

Moracin M serves as a validated natural product scaffold for the development of selective PDE4 inhibitors with improved drug-like properties. A 2024 study performed structure-based optimization of Moracin M, resulting in a novel series of 2-arylbenzofurans [1]. The lead compound L13 exhibited an IC50 of 36 ± 7 nM against PDE4 with remarkable selectivity across PDE families [1]. In a bleomycin-induced IPF mouse model, L13·citrate (10.0 mg/kg) demonstrated anti-pulmonary fibrosis effects comparable to pirfenidone at 300 mg/kg, representing a 30-fold dose reduction [1].

Medicinal Chemistry PDE4 Inhibitors Idiopathic Pulmonary Fibrosis

Recommended Application Scenarios for Moracin M Based on Differential Evidence


PDE4-Dependent Inflammatory Disease Modeling (Asthma, COPD, IPF)

Utilize Moracin M as a selective PDE4 inhibitor with a defined isoform selectivity fingerprint (PDE4D2/PDE4B2 >10x over PDE5/PDE9) for mechanistic studies of cAMP-mediated anti-inflammatory pathways [1]. Its well-characterized binding mode (hydrogen bonds with Gln369, Asn321, Asp318) supports computational docking and SAR studies. For in vivo pulmonary inflammation models, consider using Moracin M at 60 mg/kg as a reference, or employ the prodrug KW02 (active at 1–10 mg/kg orally) for enhanced bioavailability [2].

Tyrosinase Inhibition and Melanogenesis Research

Employ Moracin M as an intermediate-potency tyrosinase inhibitor (IC50 8.00–17.23 μM) for comparative studies with Moracin C (weaker, IC50 37.94 μM) and Moracin N (stronger, IC50 10.16 μM) [3][4]. Its potency superior to kojic acid makes it a suitable positive control or reference compound for screening natural or synthetic tyrosinase inhibitors in cosmetic or dermatological research.

α-Glucosidase Inhibition and Antidiabetic Drug Discovery

Use Moracin M as a reference α-glucosidase inhibitor that is 12-fold more potent than acarbose (IC50 40.9 μM vs. 486 μM) [5]. This makes it valuable for benchmarking new inhibitors in metabolic disease research. Note that Moracin N and Moracin C exhibit greater potency in this assay, so Moracin M is best suited for studies requiring a moderate-efficacy control with established PDE4 co-activity.

Medicinal Chemistry Scaffold Optimization

Acquire high-purity Moracin M as a starting scaffold for structure-based drug design targeting PDE4. As demonstrated by the L13 series, Moracin M can be optimized to achieve nanomolar PDE4 inhibition (IC50 36 nM) with remarkable selectivity and 30-fold in vivo dose reduction compared to pirfenidone [6]. This scenario is ideal for academic and industrial medicinal chemistry laboratories pursuing novel IPF or anti-inflammatory therapeutics.

Technical Documentation Hub

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